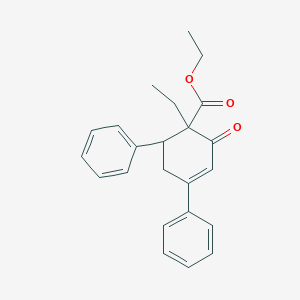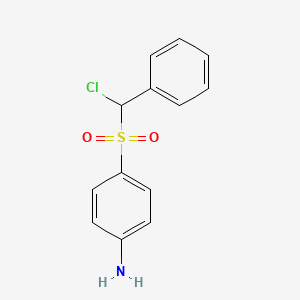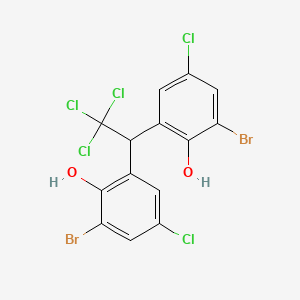
2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) typically involves the reaction of 2,2,2-trichloroethane with 6-bromo-4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or brominated phenols, while reduction may produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol)
- 4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-nitrophenol)
- 4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-methylphenol)
Uniqueness
What sets 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) apart from similar compounds is its specific halogenation pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
7144-63-0 |
|---|---|
Molekularformel |
C14H7Br2Cl5O2 |
Molekulargewicht |
544.3 g/mol |
IUPAC-Name |
2-bromo-6-[1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2,2-trichloroethyl]-4-chlorophenol |
InChI |
InChI=1S/C14H7Br2Cl5O2/c15-9-3-5(17)1-7(12(9)22)11(14(19,20)21)8-2-6(18)4-10(16)13(8)23/h1-4,11,22-23H |
InChI-Schlüssel |
FCWMYJCEDIULDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(C2=C(C(=CC(=C2)Cl)Br)O)C(Cl)(Cl)Cl)O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


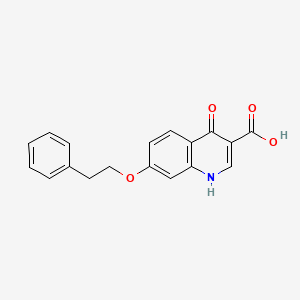
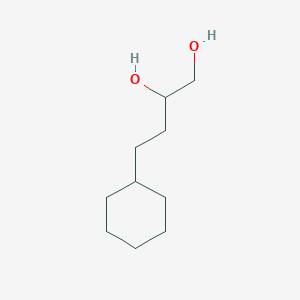
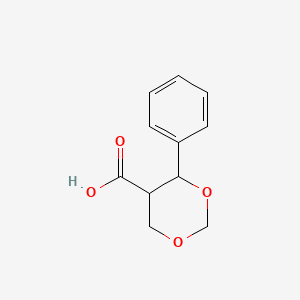
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
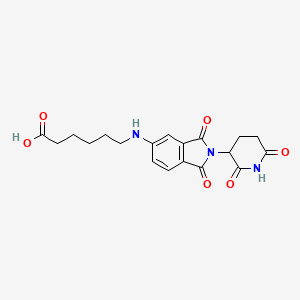
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
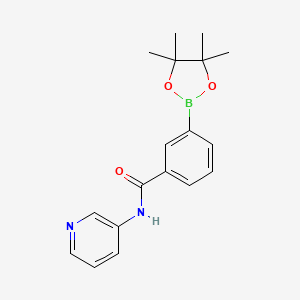
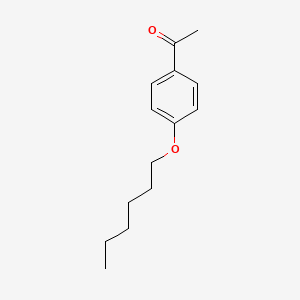
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

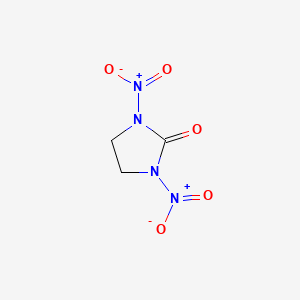
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
